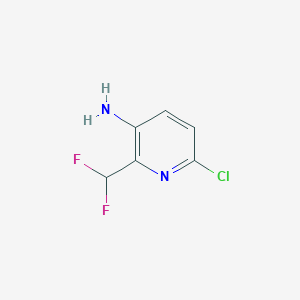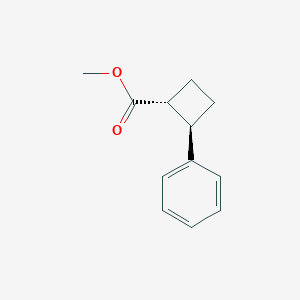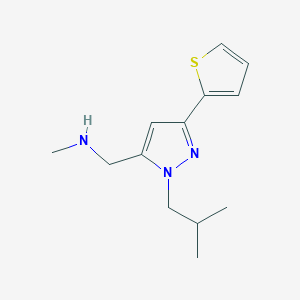
(E)-3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine hydrochloride is a boron-containing organic compound. It is characterized by the presence of a pyrrolidine ring and a dioxaborolane moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Dioxaborolane Moiety: The dioxaborolane group is introduced via a reaction between a boronic acid or boronate ester and the pyrrolidine derivative. This step often requires the use of a base and a suitable solvent.
Formation of the (E)-Methylene Linkage: The final step involves the formation of the (E)-methylene linkage through a condensation reaction, typically using a Wittig or Horner-Wadsworth-Emmons reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the methylene group.
Reduction: Reduction reactions can target the dioxaborolane moiety or the methylene linkage.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce fully saturated or partially reduced compounds.
科学研究应用
Chemistry
In chemistry, (E)-3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its boron-containing moiety makes it valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Biology
In biological research, this compound can be used as a probe or a ligand due to its ability to interact with various biomolecules. Its structural features allow it to bind to specific proteins or nucleic acids, making it useful in studying biological pathways and mechanisms.
Medicine
In medicine, the compound may have potential applications as a therapeutic agent or a diagnostic tool. Its unique reactivity and ability to form stable complexes with biomolecules can be exploited in drug design and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and catalysts. Its boron-containing structure imparts desirable properties, such as thermal stability and reactivity, to the final products.
作用机制
The mechanism of action of (E)-3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine hydrochloride involves its interaction with molecular targets through its boron and pyrrolidine moieties. The boron atom can form reversible covalent bonds with hydroxyl and amino groups, while the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby influencing various biological pathways.
相似化合物的比较
Similar Compounds
(E)-3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine hydrochloride: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
(E)-3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)morpholine hydrochloride: Contains a morpholine ring instead of a pyrrolidine ring.
(E)-3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyridine hydrochloride: Features a pyridine ring in place of the pyrrolidine ring.
Uniqueness
The uniqueness of (E)-3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine hydrochloride lies in its specific combination of a pyrrolidine ring and a dioxaborolane moiety. This combination imparts distinct reactivity and binding properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry. Its ability to participate in a wide range of chemical reactions and form stable complexes with biomolecules sets it apart from similar compounds.
属性
分子式 |
C11H21BClNO2 |
|---|---|
分子量 |
245.55 g/mol |
IUPAC 名称 |
(3E)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H20BNO2.ClH/c1-10(2)11(3,4)15-12(14-10)7-9-5-6-13-8-9;/h7,13H,5-6,8H2,1-4H3;1H/b9-7+; |
InChI 键 |
MCTJOWILOMQLSS-BXTVWIJMSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/2\CCNC2.Cl |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCNC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-(2,3,4-trifluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12950217.png)


![1-[2-(Octylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12950233.png)
![(8AS)-4-(1H-pyrazol-4-yl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B12950244.png)

